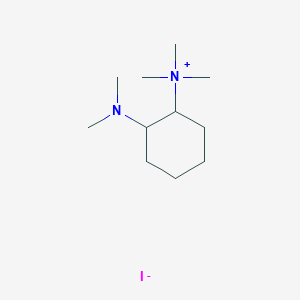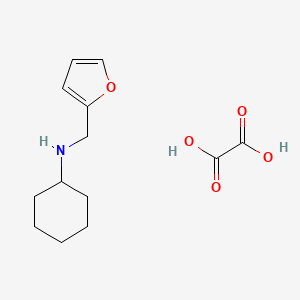![molecular formula C13H11NO2S B11938672 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 6640-56-8](/img/structure/B11938672.png)
1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(4-nitrophenyl)thio]benzene is an organic compound with the molecular formula C13H11NO2S It is characterized by a benzene ring substituted with a methyl group and a thioether linkage to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[(4-nitrophenyl)thio]benzene can be synthesized through several methods, one of which involves the reaction of 1-methyl-2-bromobenzene with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 1-methyl-2-[(4-nitrophenyl)thio]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(4-nitrophenyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Methyl-2-[(4-nitrophenyl)thio]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies involving thioether chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(4-nitrophenyl)thio]benzene depends on its chemical structure and the specific reactions it undergoes. For example, in biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The thioether linkage can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Methyl-2-[(4-aminophenyl)thio]benzene: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-[(4-chlorophenyl)thio]benzene: Similar structure but with a chlorine atom instead of a nitro group.
1-Methyl-2-[(4-methylphenyl)thio]benzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-Methyl-2-[(4-nitrophenyl)thio]benzene is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical properties and reactivity. The nitro group is electron-withdrawing, making the compound more susceptible to reduction, while the thioether linkage provides stability and potential for further functionalization.
Properties
CAS No. |
6640-56-8 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |
InChI Key |
PMJPVEVUFKWVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
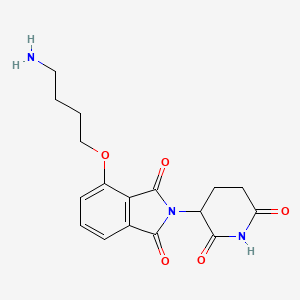
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
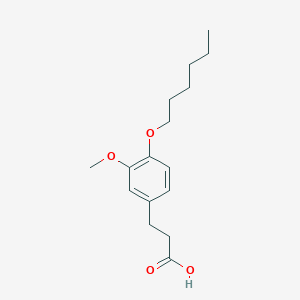
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
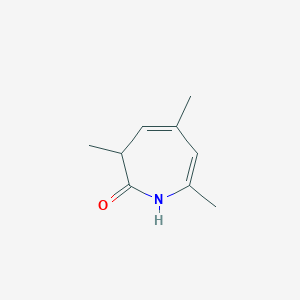
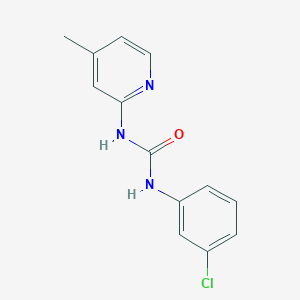
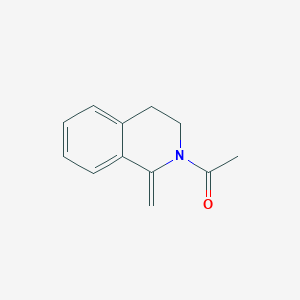
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
